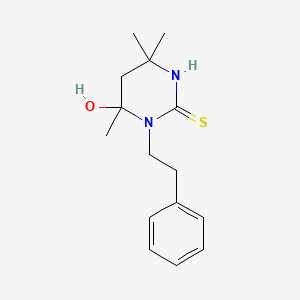

6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione

Description

Properties

IUPAC Name |

6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)-1,3-diazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-14(2)11-15(3,18)17(13(19)16-14)10-9-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHDMONNCSTARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C(=S)N1)CCC2=CC=CC=C2)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395517 | |

| Record name | 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78102-47-3 | |

| Record name | NSC349831 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-phenylethylamine with a suitable diketone, followed by cyclization and introduction of the thione group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylethyl group or the tetrahydropyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., 4-tert-butylbenzyl) correlate with enhanced biological activity in melanogenesis inhibition, suggesting steric and electronic effects are critical .

Enzyme Inhibition and Anticancer Potential

Tetrahydropyrimidine-2-thiones exhibit diverse biological activities (Table 3):

Key Trends :

- Hydrophobic substituents (e.g., tert-butyl) enhance melanogenesis inhibition, likely by improving membrane permeability or target binding .

Physicochemical and Computational Insights

Solubility and Hydrogen Bonding

- Hydroxyl Group Impact: The C6 hydroxyl group likely increases aqueous solubility compared to non-hydroxylated analogs (e.g., logP reduction by ~0.5–1.0 units) .

- Computational Studies: Molecular docking of acetophenone-based analogs reveals that the thione sulfur coordinates with tyrosinase copper ions, a mechanism likely shared by the target compound .

Biological Activity

Chemical Identification

- IUPAC Name: 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione

- CAS Number: 78102-47-3

- Molecular Formula: CHNOS

- Molecular Weight: 278.418 g/mol

This compound is a member of the tetrahydropyrimidine family, characterized by its unique thione functional group and substitution patterns.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study on related thione derivatives demonstrated potent antibacterial and antifungal effects against various pathogens. The specific mechanisms often involve disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated through assays such as the brine shrimp lethality test. Preliminary findings suggest that at higher concentrations, the compound exhibits notable cytotoxicity, which may be leveraged for therapeutic applications in cancer treatment or as a lead compound in drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenylethyl group or variations in the thione moiety can significantly influence its pharmacological properties. For example, altering substituents on the aromatic ring has been shown to enhance both antibacterial and cytotoxic activities in related compounds .

Case Studies

- Antibacterial Activity : In vitro studies have shown that derivatives of tetrahydropyrimidines exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The activity is often correlated with the presence of specific functional groups that enhance membrane permeability or inhibit key metabolic enzymes .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against plant pathogens. The mechanism typically involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | Antifungal Activity | Cytotoxicity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| 6-Hydroxy... | Pending | Pending | High |

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via condensation of substituted anilines, potassium thiocyanate (KSCN), and 4-methylpent-3-en-2-one in acetone under reflux (50–60°C for 3–5 hours). Key optimizations include stoichiometric control of reagents (1:1:1.2 molar ratio) and post-reaction recrystallization from ethanol to purify the product . Monitoring reaction progress via TLC ensures completion. Yield improvements (up to 92%) are achieved by slow addition of reagents and maintaining anhydrous conditions .

Q. Which spectroscopic techniques are critical for structural characterization and purity assessment of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., NH at δ 7.88 ppm, aromatic protons at δ 7.22–6.45 ppm) and carbon backbone (e.g., C=S at ~187 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., NH stretch at 3390 cm⁻¹, C=S stretch at 1645 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C13H15ClN2S) with <0.5% deviation from theoretical values .

- GC-MS/HPLC : Assesses purity and fragmentation patterns (e.g., M⁺ peaks at m/z 300) .

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing influence the physicochemical properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals an envelope conformation in the tetrahydropyrimidine ring, with N–H···S hydrogen bonds (e.g., N1–H1N···S2, 2.62 Å) forming cyclic dimers (R₂²(8) motifs). These interactions stabilize the crystal lattice and may affect solubility and melting points (e.g., 123–124°C). Dihedral angles between aromatic and heterocyclic rings (~89°) indicate non-planar stacking, which can influence solid-state reactivity .

Q. What computational strategies are employed to predict biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Simulates interactions with biological targets (e.g., tyrosinase, ribonucleotide reductase) using software like AutoDock Vina. Key residues (e.g., His263 in tyrosinase) show hydrogen bonding with the thione group .

- DFT Calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity and charge transfer potential .

- MD Simulations : Assesses stability of ligand-protein complexes over 100 ns trajectories, validating binding free energies (ΔG ~ -8.2 kcal/mol) .

Q. How can structural modifications enhance the pharmacological profile of this compound?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl at the phenyl ring) improves antibacterial activity (MIC ~2 µg/mL against S. aureus). Conversely, methoxy groups enhance solubility but reduce potency .

- SAR Studies : Comparative analysis of derivatives (e.g., 1-(2-chlorophenyl) vs. 1-(2,3-dichlorophenyl)) reveals that para-substitutions optimize steric and electronic interactions with enzyme active sites .

Contradictions and Resolutions in Evidence

- Synthetic Routes : and describe divergent methods (KSCN vs. HCl catalysis). Resolution: KSCN in acetone is preferred for scalability, while HCl facilitates faster cyclization but lowers yields .

- Biological Activity : While emphasizes antitumor properties, highlights tyrosinase inhibition. Researchers should prioritize target-specific assays (e.g., MTT for cytotoxicity vs. mushroom tyrosinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.